Increased Lipophilicity: N1-Ethyl vs. N1-Methyl LogP Comparison
The N1-ethyl substituent confers a significant increase in predicted LogP relative to the N1-methyl analog, as provided by vendor technical datasheets . This difference predicts enhanced passive membrane permeability but also reduced aqueous solubility, which directly impacts experimental design in biological assays.
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.9053 |
| Comparator Or Baseline | 5-Amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carboxylic acid (CAS 1525554-62-4): LogP = 0.4224 |
| Quantified Difference | ΔLogP = +0.4829 (2.14-fold increase in predicted partition coefficient) |
| Conditions | In silico prediction; vendor-reported calculated LogP (method not disclosed) |
Why This Matters
A LogP difference of 0.48 units is pharmacologically meaningful, potentially altering oral absorption and tissue distribution, which justifies compound-specific procurement when lipophilicity is a design parameter.
